molecular formula C8H7ClN2S B8798020 4-Chloro-2-ethylthieno[3,2-d]pyrimidine

4-Chloro-2-ethylthieno[3,2-d]pyrimidine

Cat. No. B8798020
M. Wt: 198.67 g/mol
InChI Key: MMMNKOCOCDWGIE-UHFFFAOYSA-N
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Patent
US04889856

Procedure details

2-Ethyl-4-hydroxythieno[3,2-d]pyrimidine (0.6725 g, 0.00373M) was refluxed with phosphorus oxychloride (20 ml) for 2 hours. The reaction mixture was cooled, concentrated under vacuum, the residue dissolved in methylene chloride, poured over ice and water and basified with ammonia. The layers were separated and the aqueous layer extracted with ether. The combined organic extracts were washed with brine, dried (MgSO4) and concentrated under vacuum to obtain the product, 0.65 g, as a tan solid, m.p. 46°-48° C. the structure of which was confirmed by NMR.
Quantity
0.6725 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:4]=[C:5](O)[C:6]2[S:11][CH:10]=[CH:9][C:7]=2[N:8]=1)[CH3:2].P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:5]1[C:6]2[S:11][CH:10]=[CH:9][C:7]=2[N:8]=[C:3]([CH2:1][CH3:2])[N:4]=1

Inputs

Step One
Name
Quantity
0.6725 g
Type
reactant
Smiles
C(C)C=1N=C(C2=C(N1)C=CS2)O
Name
Quantity
20 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in methylene chloride
ADDITION
Type
ADDITION
Details
poured over ice and water and basified with ammonia
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ether
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain the product, 0.65 g

Outcomes

Product
Name
Type
Smiles
ClC=1C2=C(N=C(N1)CC)C=CS2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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